molecular formula C17H24O B8163868 5-Octyl-2,3-dihydro-1H-inden-1-one

5-Octyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B8163868
M. Wt: 244.37 g/mol
InChI Key: JAVRHWDTJKUWOJ-UHFFFAOYSA-N
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Description

5-Octyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indenones It is characterized by the presence of an octyl group attached to the 5th position of the 2,3-dihydro-1H-inden-1-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dihydro-1H-inden-1-one with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the alkylation of 2,3-dihydro-1H-inden-1-one with octyl bromide using a strong base such as sodium hydride or potassium tert-butoxide. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Octyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

    Substitution: The octyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indenones with various functional groups.

Scientific Research Applications

5-Octyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Octyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: The parent compound without the octyl group.

    5-Methyl-2,3-dihydro-1H-inden-1-one: A similar compound with a methyl group instead of an octyl group.

    5-Phenyl-2,3-dihydro-1H-inden-1-one: A compound with a phenyl group at the 5th position.

Uniqueness

5-Octyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the long octyl chain, which can influence its physical and chemical properties. The octyl group can enhance the compound’s lipophilicity, potentially affecting its biological activity and solubility in organic solvents. This uniqueness makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

5-octyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O/c1-2-3-4-5-6-7-8-14-9-11-16-15(13-14)10-12-17(16)18/h9,11,13H,2-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVRHWDTJKUWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A Boron complex was first created by adding 1-octene (0.744 g, 6.633 mmol) to a stirring solution of 0.5M 9-BBN in THF (13.27 mL, 6.633 mmol). The reaction was left to stir at room temperature overnight. 3M NaOH (2.34 mL) was then added to the stirring solution followed by the addition of 5-Bromo-indan-1-one (1 g, 4.7 mmol) and Pd(Ph3)4 (0.145 g, 0.126 mmol). The reaction was refluxed for twelve hours. The resulting solution was concentrated and purified using silica gel chromatography eluding with hexanes-EtOAc (9:1). The reaction provided 2 (1.094 g, 4.48 mmol, 95%) as a clear liquid.
Quantity
0.744 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
13.27 mL
Type
reactant
Reaction Step One
Name
Quantity
2.34 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
Pd(Ph3)4
Quantity
0.145 g
Type
reactant
Reaction Step Three
Name
Yield
95%

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